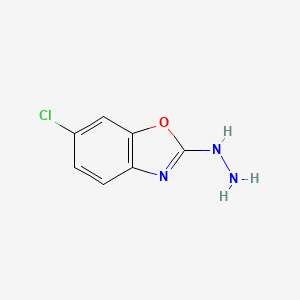

6-Chloro-2-hydrazino-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-1,3-benzoxazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBZXNCPIAFRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629916 | |

| Record name | 6-Chloro-2-hydrazinyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-31-0 | |

| Record name | 6-Chloro-2-hydrazinyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-2-hydrazino-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its benzoxazole core is a recognized pharmacophore present in numerous biologically active molecules.[1] The incorporation of a hydrazino group at the 2-position provides a versatile reactive handle for the synthesis of a diverse array of derivatives, particularly hydrazones, which are themselves a class of compounds with broad pharmacological potential. This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, offering insights into its chemical behavior, analytical characterization, and potential applications. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and computational predictions to provide a comprehensive profile.

Chemical Identity and Structure

This compound is characterized by a benzoxazole ring system substituted with a chlorine atom at the 6-position and a hydrazine group at the 2-position.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 912773-31-0 | [2][3][4][5][6] |

| Molecular Formula | C₇H₆ClN₃O | [2][3][5] |

| Molecular Weight | 183.60 g/mol | [2][3][5] |

| InChI | 1S/C7H6ClN3O/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | [2] |

| InChI Key | MFBZXNCPIAFRAT-UHFFFAOYSA-N | [2] |

| SMILES | NNc1nc2ccc(Cl)cc2o1 | [2] |

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

| Property | Value/Range | Method/Source |

| Physical State | Solid | [2] |

| Melting Point | >136°C (decomposes) (for 2-hydrazino-1,3-benzoxazole) | Analog Data[7] |

| Boiling Point | Not available | - |

| Solubility | Slightly soluble in Chloroform, sparingly soluble in DMSO, slightly soluble in Methanol (for 2-hydrazino-1,3-benzoxazole) | Analog Data[7] |

| pKa | Not experimentally determined. Predicted values would suggest weak basicity of the hydrazine moiety and very weak basicity of the benzoxazole nitrogen. | Theoretical Prediction |

2.1. Melting Point

While the melting point for the title compound is not reported, the closely related analog, 2-hydrazino-1,3-benzoxazole, has a reported melting point of >136°C with decomposition.[7] It is anticipated that this compound would exhibit a higher melting point due to the presence of the chloro substituent, which increases the molecular weight and potential for intermolecular interactions.

2.2. Solubility

The solubility of 2-hydrazino-1,3-benzoxazole is reported as slightly soluble in chloroform and methanol, and sparingly soluble in DMSO.[7] It is expected that this compound will have a similar solubility profile, being soluble in polar aprotic solvents and having limited solubility in water and nonpolar organic solvents. The presence of the hydrazine group allows for hydrogen bonding, which contributes to its solubility in protic solvents.

2.3. pKa

The pKa of this compound has not been experimentally determined. The molecule possesses two main sites for protonation: the terminal nitrogen of the hydrazine group and the nitrogen atom of the benzoxazole ring. The hydrazine moiety is expected to be the more basic site. The pKa can be estimated using computational models, which are valuable tools in the absence of experimental data for predicting chemical properties.[8][9][10][11]

Synthesis and Reactivity

3.1. Synthesis

The synthesis of 2-hydrazinobenzoxazoles is typically achieved through the reaction of a 2-mercaptobenzoxazole with hydrazine hydrate.[12] A plausible synthetic route for this compound would, therefore, start from 6-chloro-2-mercaptobenzoxazole.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

} Caption: Plausible synthetic route to this compound.

Experimental Protocol (General for 2-Hydrazinobenzoxazoles):

-

To a solution of the corresponding 2-mercaptobenzoxazole in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.[12]

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the collected solid with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

3.2. Reactivity

The primary reactive site of this compound is the terminal amino group of the hydrazine moiety. This nucleophilic group readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[2] This reaction is a cornerstone of its utility in synthetic chemistry.

dot graph Reactivity_Diagram { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

} Caption: General reaction of this compound to form hydrazones.

Spectroscopic Properties

Direct spectroscopic data for this compound is not available in the searched literature. However, the expected spectral characteristics can be inferred from data on analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazole ring, as well as signals for the protons of the hydrazine group (-NH-NH₂). The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and oxygen/nitrogen atoms. The hydrazine protons are expected to appear as broad singlets that are exchangeable with D₂O. For a similar compound, 6-chloro-1,3-benzothiazol-2-yl-hydrazine, the aromatic protons appear in the range of δ 7.0-8.0 ppm and the NH proton as a singlet.[2]

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms of the benzoxazole ring. The carbon attached to the hydrazine group (C2) is expected to resonate at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the chloro substituent and the heteroatoms in the oxazole ring. In related benzoxazole structures, the aromatic carbons typically appear in the range of δ 110-150 ppm.[13]

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=N, and C-Cl bonds.

-

N-H stretching: The hydrazine group should give rise to one or two sharp bands in the region of 3200-3400 cm⁻¹.

-

C=N stretching: The imine bond within the benzoxazole ring will likely show a strong absorption band around 1600-1650 cm⁻¹.

-

C-O-C stretching: The ether linkage in the oxazole ring will have a characteristic stretching vibration.

-

C-Cl stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically below 800 cm⁻¹.

For comparison, the IR spectrum of a related hydrazone derivative of a benzothiazole showed N-H stretching around 3300 cm⁻¹ and C=N stretching around 1570 cm⁻¹.[2]

4.3. Mass Spectrometry (MS)

The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 183.60. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the hydrazine group and cleavage of the benzoxazole ring.

Safety and Handling

This compound is classified as harmful if swallowed. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS07 | Warning | H302: Harmful if swallowed |

Source:[2]

Applications in Research and Development

The primary application of this compound is as a chemical building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The benzoxazole scaffold is a privileged structure found in many compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydrazine functional group allows for the facile creation of libraries of hydrazone derivatives, which can be screened for various biological targets.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel bioactive compounds. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a thorough overview based on data from analogous structures and predictive methods. As a key intermediate, further characterization of this compound would be a valuable contribution to the field of medicinal and synthetic chemistry.

References

- 1. 2-HYDRAZINOBENZOTHIAZOLE(615-21-4) 1H NMR [m.chemicalbook.com]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound,(CAS# 912773-31-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 2-HYDRAZINO-1,3-BENZOXAZOLE CAS#: 15062-88-1 [m.chemicalbook.com]

- 8. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 9. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

"6-Chloro-2-hydrazino-1,3-benzoxazole CAS number 912773-31-0"

An In-depth Technical Guide to 6-Chloro-2-hydrazino-1,3-benzoxazole (CAS No. 912773-31-0)

Abstract

This compound is a halogenated heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry. While specific research on this particular molecule is not extensively published, its structural motifs—a chlorinated benzoxazole ring and a reactive hydrazino group—suggest considerable potential as a versatile building block for the synthesis of novel bioactive agents. This guide synthesizes available data for this compound and provides scientifically grounded insights into its synthesis, properties, and potential applications by drawing parallels with closely related analogues documented in scientific literature.

Introduction and Overview

The benzoxazole scaffold is a "privileged" structure in drug discovery, known to form the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a chlorine atom at the 6-position and a hydrazino group at the 2-position of the benzoxazole ring system endows this compound with unique physicochemical properties and a reactive handle for further chemical modifications. The hydrazino group, in particular, is a potent nucleophile and a precursor for forming hydrazones, pyrazoles, and other heterocyclic systems, making this compound a valuable intermediate in synthetic chemistry.

This document provides a comprehensive overview of this compound (CAS No. 912773-31-0), detailing its known properties, a proposed synthetic pathway based on established methodologies for analogous compounds, and a discussion of its potential applications in drug discovery and development.

Physicochemical and Safety Data

While extensive experimental data for this specific compound is not publicly available, information from chemical suppliers provides foundational knowledge.

Key Properties

A summary of the key identifiers and properties for this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 912773-31-0 | [5][6][7][8] |

| Molecular Formula | C₇H₆ClN₃O | [5][6] |

| Molecular Weight | 183.60 g/mol | [5][6] |

| Physical Form | Solid | [5] |

| SMILES String | NNc1nc2ccc(Cl)cc2o1 | [5] |

| InChI Key | MFBZXNCPIAFRAT-UHFFFAOYSA-N | [5] |

| MDL Number | MFCD08060062 | [5][6] |

Safety and Handling Information

Based on available Safety Data Sheet (SDS) information, this compound should be handled with care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statement: H302 (Harmful if swallowed)[5]

-

Hazard Classification: Acute Toxicity, Oral (Category 4)[5]

-

Storage Class: 11 (Combustible Solids)[5]

Handling Recommendations: Standard laboratory precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Proposed Synthesis Pathway

While a specific, published synthesis for this compound was not identified, a highly plausible synthetic route can be derived from established methods for preparing analogous 2-hydrazinobenzoxazole and 2-hydrazinobenzothiazole derivatives.[9][10][11] The most common and effective method involves the nucleophilic displacement of a suitable leaving group at the 2-position of the benzoxazole ring with hydrazine. A logical precursor would be 6-chloro-2-mercaptobenzoxazole.

The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 6-chloro-2-mercaptobenzoxazole (3)

The synthesis begins with the cyclization of a substituted o-aminophenol. The precursor, 4-chloro-2-aminophenol (1), is reacted with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH) to form the benzoxazole ring system, yielding 6-chloro-2-mercaptobenzoxazole (3).

Step 2: Synthesis of this compound (5)

The mercapto group (-SH) at the 2-position of compound (3) is a good leaving group. By refluxing 6-chloro-2-mercaptobenzoxazole with hydrazine hydrate (NH₂NH₂·H₂O) (4), the mercapto group is displaced by the hydrazino group to yield the final product, this compound (5).

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Protocol 1: Synthesis of 6-chloro-2-mercaptobenzoxazole (3)

-

In a round-bottom flask, dissolve 4-chloro-2-aminophenol (1 eq.) and potassium hydroxide (1.1 eq.) in ethanol.

-

Add carbon disulfide (1.1 eq.) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-2-mercaptobenzoxazole.

Protocol 2: Synthesis of this compound (5)

-

Suspend 6-chloro-2-mercaptobenzoxazole (1 eq.) in a suitable solvent like ethanol.

-

Add an excess of hydrazine hydrate (3-5 eq.).

-

Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water to remove excess hydrazine, and dry under vacuum.

-

Further purification can be achieved by recrystallization from ethanol or another suitable solvent.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for generating compound libraries for drug discovery. The benzoxazole ring is a known pharmacophore, and the hydrazino group provides a reactive site for diversification.

Precursor for Antimicrobial Agents

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[2][12] The hydrazino group can be readily condensed with various aldehydes and ketones to form hydrazone derivatives. Studies on similar structures, such as 2-[(α-methylbenzylidene)hydrazino]benzoxazoles, have demonstrated that these modifications can lead to potent antibacterial and antifungal agents.[12] The chlorine atom on the benzoxazole ring may further enhance this activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. This compound AldrichCPR 912773-31-0 [sigmaaldrich.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound,(CAS# 912773-31-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. 912773-31-0|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 6-Chloro-2-hydrazino-1,3-benzoxazole

Foreword: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, the benzoxazole moiety is a privileged scaffold, renowned for its presence in compounds exhibiting a wide spectrum of biological activities. This guide provides an in-depth technical exploration of a specific, yet highly significant derivative: 6-Chloro-2-hydrazino-1,3-benzoxazole .

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's synthesis, structural elucidation, and potential applications. As we navigate through the intricacies of its molecular architecture, we will delve into the rationale behind the synthetic strategies and the interpretation of spectroscopic data, offering insights grounded in established chemical principles.

Introduction to this compound

This compound, identified by its CAS Number 912773-31-0, is a halogenated heterocyclic compound with the molecular formula C₇H₆ClN₃O and a molecular weight of 183.60 g/mol .[1][2] Its structure is characterized by a benzoxazole core, where a benzene ring is fused to an oxazole ring. The key functionalities that impart its unique chemical reactivity and potential for further derivatization are a chloro substituent at the 6-position of the benzene ring and a hydrazino group at the 2-position of the oxazole ring.

The strategic placement of the chlorine atom, an electron-withdrawing group, significantly influences the electronic properties of the benzoxazole ring system, potentially modulating its interaction with biological targets. The hydrazino group, a potent nucleophile and a versatile synthetic handle, opens up a plethora of possibilities for creating diverse chemical libraries through reactions such as hydrazone formation. These structural features make this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis and Purification: A Mechanistic Approach

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the synthesis of analogous 2-hydrazinobenzothiazoles and is expected to yield the target compound with high purity.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-mercapto-6-chlorobenzoxazole (1 equivalent) in absolute ethanol.

-

Addition of Reagent: To this suspension, add hydrazine hydrate (4 equivalents) dropwise at room temperature with continuous stirring. The rationale for using an excess of hydrazine hydrate is to ensure the complete conversion of the starting material and to drive the equilibrium towards the product.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a crystalline solid.

Structural Elucidation: A Spectroscopic Deep Dive

The definitive confirmation of the molecular structure of this compound requires a comprehensive analysis of its spectroscopic data. While experimentally obtained spectra for this specific molecule are not publicly available, we can predict the expected spectral features with a high degree of confidence by analyzing structurally similar compounds, such as 6-chloro-2-hydrazinyl-1,3-benzothiazole and other substituted benzoxazoles.[3][4]

Diagram of the Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of the target molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| -NH₂ | ~4.0-5.0 | Singlet (broad) | Protons of the primary amine of the hydrazino group, often broad due to quadrupole effects and exchange. |

| -NH- | ~8.0-9.0 | Singlet (broad) | Proton of the secondary amine of the hydrazino group, deshielded by the adjacent benzoxazole ring. |

| Aromatic H-7 | ~7.5-7.7 | Doublet | Ortho-coupled to H-5. |

| Aromatic H-5 | ~7.2-7.4 | Doublet of doublets | Ortho-coupled to H-7 and meta-coupled to H-4. |

| Aromatic H-4 | ~7.0-7.2 | Doublet | Meta-coupled to H-5. |

These are predicted values and may vary in an experimental setting.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will reveal the number of unique carbon atoms and their electronic environment.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C=N (C2) | ~160-165 | The imine-like carbon of the oxazole ring, highly deshielded. |

| C-O (C7a) | ~148-152 | Aromatic carbon attached to the oxygen atom. |

| C-N (C3a) | ~140-145 | Aromatic carbon at the ring junction attached to nitrogen. |

| C-Cl (C6) | ~125-130 | Aromatic carbon bearing the chlorine atom. |

| Aromatic CHs | ~110-125 | Remaining aromatic carbons. |

These are predicted values and may vary in an experimental setting.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3200-3400 | Stretching vibrations of the hydrazino group (likely two bands for symmetric and asymmetric stretches).[3] |

| C-H (aromatic) | 3000-3100 | Stretching vibrations. |

| C=N | 1620-1650 | Stretching vibration of the oxazole ring.[3] |

| C=C (aromatic) | 1450-1600 | Ring stretching vibrations. |

| C-O | 1200-1250 | Stretching vibration of the oxazole ring. |

| C-Cl | 700-800 | Stretching vibration. |

These are predicted values and may vary in an experimental setting.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z 183 and 185 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of the hydrazino group (-NHNH₂) to give a fragment at m/z 152/154.

-

Cleavage of the oxazole ring.

-

Loss of a chlorine radical.

-

Potential Applications in Drug Development

The structural motifs present in this compound suggest its significant potential as a scaffold in drug discovery. The hydrazino group is a versatile functional group that can be readily converted into hydrazones, which are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.

The benzoxazole core itself is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a chlorine atom at the 6-position can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile.

Therefore, this compound serves as an excellent starting material for the synthesis of novel libraries of hydrazone derivatives. These derivatives could be screened for a variety of biological targets, offering a promising avenue for the discovery of new therapeutic agents.

Conclusion: A Versatile Building Block with Therapeutic Promise

This compound is a strategically designed heterocyclic compound that holds considerable promise for applications in medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by a combination of modern spectroscopic techniques. The presence of a reactive hydrazino group on a biologically relevant benzoxazole scaffold makes it an attractive starting point for the generation of diverse molecular libraries. Future research focused on the derivatization of this molecule and the biological evaluation of its analogs is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. This compound AldrichCPR 912773-31-0 [sigmaaldrich.com]

- 2. 912773-31-0|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

Spectroscopic Blueprint of 6-Chloro-2-hydrazino-1,3-benzoxazole: A Predictive and Methodological Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. 6-Chloro-2-hydrazino-1,3-benzoxazole, with its privileged benzoxazole scaffold linked to a reactive hydrazine moiety, represents a molecule of significant interest for the synthesis of a diverse array of derivatives with potential pharmacological activities. The empirical formula for this compound is C₇H₆ClN₃O, and it has a molecular weight of 183.60 g/mol . Its CAS Number is 912773-31-0.

The methodologies and interpretations presented herein are designed for an audience of researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Implications

The structure of this compound is foundational to predicting its spectral behavior. The key structural features include:

-

A benzoxazole ring system , which is a bicyclic aromatic system. The fusion of the benzene and oxazole rings creates a rigid structure with a specific electronic environment.

-

A chlorine substituent at the 6-position of the benzene ring. This heavy halogen atom will influence the chemical shifts of adjacent aromatic protons and carbons and will produce a characteristic isotopic pattern in the mass spectrum.

-

A hydrazino group (-NH-NH₂) at the 2-position of the oxazole ring. The protons of this group are exchangeable and will have characteristic signals in the ¹H NMR and IR spectra. This group is also a likely site for initial fragmentation in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized, yet robust, protocol for acquiring high-quality NMR data for the target compound.

Caption: Standard workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ is chosen due to its excellent solvating power for polar, aromatic compounds. Crucially, its use allows for the observation of exchangeable protons (from the -NH-NH₂ group), which would be lost in solvents like D₂O.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a sharp singlet at 0 ppm for accurate chemical shift referencing.

-

Shimming: This process is critical for achieving high resolution by ensuring the magnetic field is homogeneous across the sample volume, resulting in sharp, well-defined peaks.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydrazino protons. The chemical shifts are influenced by the electronic effects of the substituents and the heterocyclic ring system. Data from related 6-chloro-1,3-benzothiazole structures provide a strong basis for predicting the aromatic region.[1]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic H | ~7.5 - 7.6 | d | ~2.0 | H-7 |

| Aromatic H | ~7.3 - 7.4 | d | ~8.5 | H-4 |

| Aromatic H | ~7.1 - 7.2 | dd | ~8.5, 2.0 | H-5 |

| Hydrazino NH | Variable (e.g., ~8.0) | br s | - | -NH- |

| Hydrazino NH₂ | Variable (e.g., ~4.5) | br s | - | -NH₂ |

Rationale for Predictions:

-

Aromatic Protons: The benzoxazole ring system generally deshields the attached protons.

-

H-7: This proton is ortho to the ring nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.

-

H-4: This proton is adjacent to the ring oxygen and will be a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.

-

-

Hydrazino Protons (-NH-NH₂): These protons are acidic and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. They typically appear as broad singlets and are D₂O exchangeable. Their integration would correspond to 1H and 2H, respectively.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C2 | ~165 - 170 | C=N of oxazole |

| C3a | ~148 - 152 | Bridgehead C-O |

| C7a | ~140 - 145 | Bridgehead C-N |

| C6 | ~128 - 132 | C-Cl |

| C4 | ~122 - 126 | Aromatic CH |

| C5 | ~115 - 120 | Aromatic CH |

| C7 | ~110 - 115 | Aromatic CH |

Rationale for Predictions:

-

C2: This carbon is part of a C=N bond within the heterocyclic ring and is also bonded to an electronegative nitrogen of the hydrazino group, causing it to be significantly deshielded and appear far downfield.

-

C3a and C7a: These are the bridgehead carbons. C3a, being attached to the electronegative oxygen, will be further downfield than C7a, which is attached to nitrogen.

-

C6: The carbon directly attached to the chlorine atom will be deshielded.

-

Aromatic CH Carbons (C4, C5, C7): Their chemical shifts are in the typical aromatic region, with their exact positions influenced by the combined electronic effects of the fused oxazole ring and the chlorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Causality Behind Experimental Choices:

-

ATR (Attenuated Total Reflectance): This is a modern, rapid, and reliable method for analyzing solid samples directly without the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination.

-

Background Scan: Recording a background spectrum is essential to remove the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorptions from the ATR crystal itself.

Predicted IR Spectrum

The IR spectrum will be characterized by absorptions corresponding to the N-H, C=N, C-O, and aromatic bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Doublet | N-H stretch (asymmetric & symmetric of -NH₂) |

| 3150 - 3250 | Medium | N-H stretch of -NH- |

| 3000 - 3100 | Medium-Weak | Aromatic C-H stretch |

| ~1640 | Strong | C=N stretch of the oxazole ring |

| 1550 - 1600 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Asymmetric C-O-C stretch of benzoxazole |

| 1000 - 1100 | Medium | C-N stretch |

| 700 - 800 | Strong | C-Cl stretch |

Rationale for Predictions:

-

N-H Stretches: The primary amine (-NH₂) will show two distinct stretching bands (asymmetric and symmetric), while the secondary amine (-NH-) will show a single band. These are highly characteristic.[2]

-

C=N Stretch: The endocyclic imine bond in the oxazole ring is expected to have a strong absorption in the double bond region.

-

C-O-C Stretch: The aryl-alkyl ether linkage within the benzoxazole ring system gives a strong, characteristic absorption band.

-

C-Cl Stretch: The carbon-chlorine bond absorption typically appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: Acquiring a Mass Spectrum

Caption: A generalized workflow for mass spectrometry analysis.

Causality Behind Experimental Choices:

-

Ionization Method: Electron Impact (EI) is a classic "hard" ionization technique that provides rich fragmentation data, which is excellent for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique that is ideal for confirming the molecular weight via the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular weight is 183.60. The mass spectrum will show a molecular ion peak at m/z 183 . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M+2 peak at m/z 185 with about one-third the intensity of the M⁺ peak.

-

Key Fragmentation Pathways: Fragmentation is likely to initiate at the weak N-N bond of the hydrazino group.

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Rationale for Predictions:

-

Loss of Amino Radical: The initial and most likely fragmentation is the cleavage of the N-N bond to lose an amino radical (•NH₂), resulting in a fragment at m/z 168/170 .

-

Loss of Carbon Monoxide: The resulting fragment can then lose carbon monoxide (CO) from the oxazole ring, a common fragmentation pathway for such heterocycles, leading to a fragment at m/z 139/141 .

-

Loss of Nitrogen: Subsequent loss of a neutral nitrogen molecule (N₂) would yield the chlorophenyl cation at m/z 111/113 .

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with experimentally verified data from analogous structures, we offer a reliable spectroscopic blueprint for researchers. The detailed experimental protocols and the rationale behind methodological choices further equip scientists with the practical knowledge required for the empirical verification and characterization of this and other related novel compounds. This predictive framework serves as a critical first step in the structural confirmation pipeline, enabling more efficient and targeted experimental work in the synthesis and application of new chemical entities.

References

A Comprehensive Technical Guide to Determining the Solubility of 6-Chloro-2-hydrazino-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of the heterocyclic compound 6-Chloro-2-hydrazino-1,3-benzoxazole. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, emphasizing the foundational concepts of solubility and providing detailed, actionable protocols. The guide covers the theoretical underpinnings of solubility, including the analysis of physicochemical properties and predictive models, alongside a thorough exposition of gold-standard experimental methodologies such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility. The critical influence of pH on ionizable compounds is also discussed in detail. The objective is to empower scientific professionals with the expertise to generate robust and reliable solubility data, a critical parameter in drug discovery, formulation development, and chemical synthesis.

Introduction: The Imperative of Solubility in Scientific Research

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science, stemming from the known bioactivity of the benzoxazole scaffold. The precise determination of a compound's solubility is a cornerstone of its developability profile.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and variable therapeutic responses.[2][3] Therefore, a thorough understanding of the solubility of this compound in various solvents is not merely an academic exercise but a critical step in unlocking its potential. This guide will provide the necessary theoretical and practical knowledge to systematically evaluate the solubility of this compound.

Theoretical Foundations of Solubility

The solubility of a compound is governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent.[4] The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[5][6][7]

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, an analysis of its structure allows for the prediction of its solubility-influencing properties:

-

Polarity: The presence of nitrogen and oxygen heteroatoms, a chloro substituent, and a hydrazino group introduces significant polarity and the capacity for hydrogen bonding. The benzoxazole ring system itself possesses a degree of aromatic character.

-

Hydrogen Bonding: The hydrazino group (-NHNH2) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms within the benzoxazole ring can also act as hydrogen bond acceptors. This suggests that polar protic solvents capable of hydrogen bonding will likely be effective in dissolving this compound.[8]

-

Ionization: The hydrazino moiety imparts a basic character to the molecule, meaning it can be protonated in acidic conditions. This ionization dramatically increases the polarity of the molecule and, consequently, its aqueous solubility.[9] The solubility of this compound is therefore expected to be highly pH-dependent.[10][11][12]

-

Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to create a cavity for them within the solvent matrix.[7]

Predictive Models for Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[13][14] A solvent is predicted to be effective if its Hansen parameters are similar to those of the solute.[13][15] While the HSP for this compound are not published, they can be estimated using group contribution methods available in specialized software.[16]

-

Quantitative Structure-Property Relationship (QSPR) Models: These computational models use statistical methods to correlate molecular descriptors with experimentally determined solubility data for a range of compounds.[17][18] Machine learning algorithms like Random Forest regression are increasingly used for this purpose.[19]

Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to build a comprehensive solubility profile for this compound.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[20][21]

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for many compounds.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Determine the concentration of the dissolved compound in the aliquot.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Figure 1: Workflow for the Shake-Flask Method

Kinetic Solubility: High-Throughput Screening with Nephelometry

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often prepared by diluting a DMSO stock solution into an aqueous buffer.[22][23][24] This is particularly relevant for early-stage drug discovery.[25] Laser nephelometry, which measures light scattering from suspended particles, is a rapid and effective method for determining kinetic solubility.[26][27][28][29][30]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate.

-

Addition to Buffer: Add the DMSO solutions to an aqueous buffer in another microplate.

-

Nephelometric Reading: Immediately measure the light scattering at each concentration using a microplate nephelometer.

-

Data Analysis: Plot the light scattering units against the compound concentration. The point at which a sharp increase in light scattering is observed indicates the kinetic solubility limit.

Figure 2: Nephelometry Workflow for Kinetic Solubility

Solvent Selection and pH Considerations

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile.[31][32]

Solvent Selection Strategy

Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.[5][6]

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Capable of hydrogen bonding, likely to be effective solvents.[7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Polar but do not donate hydrogen bonds; useful for dissolving polar compounds. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Unlikely to be effective but important for establishing a complete profile. |

| Biorelevant | Phosphate Buffered Saline (PBS), Simulated Gastric/Intestinal Fluids | Critical for predicting in vivo behavior in drug development.[33] |

The Critical Role of pH

As this compound is a basic compound, its aqueous solubility is expected to increase significantly at lower pH due to the protonation of the hydrazino group.[11][12][34] Therefore, solubility should be determined in a series of buffers across a physiologically relevant pH range (e.g., pH 2, 5, 7.4).

Standard buffer systems (e.g., phosphate, acetate, citrate) should be used.[35] For example, to prepare a phosphate buffer (pH 7.4):

-

Prepare stock solutions of 0.2 M monobasic sodium phosphate and 0.2 M dibasic sodium phosphate.

-

Combine appropriate volumes of each stock solution to achieve the target pH. The Henderson-Hasselbalch equation can be used as a guide.[36]

-

Confirm the final pH with a calibrated pH meter and adjust as necessary with a strong acid or base.[37]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

| Solvent/Buffer (at specified Temp) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | Shake-Flask | ||

| Ethanol | Shake-Flask | ||

| DMSO | Shake-Flask | ||

| Hexane | Shake-Flask | ||

| PBS (pH 7.4) | Shake-Flask | ||

| Buffer (pH 2.0) | Shake-Flask | ||

| PBS (pH 7.4) | Nephelometry (Kinetic) |

Conclusion

References

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. byjus.com [byjus.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 16. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 17. lifechemicals.com [lifechemicals.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. enamine.net [enamine.net]

- 24. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 25. bmglabtech.com [bmglabtech.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. Laser Nephelometry | Bienta [bienta.net]

- 28. enamine.net [enamine.net]

- 29. rheolution.com [rheolution.com]

- 30. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 31. thecalculatedchemist.com [thecalculatedchemist.com]

- 32. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 33. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing, packaging for preparing buffer solutions, and kits for clinical state testing - Google Patents [patents.google.com]

- 34. How does pH affect solubility? - askIITians [askiitians.com]

- 35. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 36. solubilityofthings.com [solubilityofthings.com]

- 37. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole: A Key Intermediate for Drug Discovery

This guide provides a comprehensive overview of the synthesis of 6-chloro-2-hydrazino-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a hydrazine moiety at the 2-position opens up a plethora of possibilities for the synthesis of diverse molecular libraries for drug discovery programs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and practical experimental procedures.

Introduction: The Significance of 2-Hydrazinobenzoxazoles

Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The 2-hydrazinobenzoxazole core, in particular, serves as a versatile synthon for the construction of more complex molecules such as hydrazones, pyrazoles, and triazoles, which are known to possess significant biological activities.[4][5][6][7][8][9] The chlorine substituent at the 6-position of the benzoxazole ring can further modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and pharmacokinetic profile.

This guide will focus on a robust and accessible synthetic route to this compound, starting from readily available precursors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of the target compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests that it can be accessed from a suitable 2-substituted-6-chlorobenzoxazole precursor. The most direct approach involves the nucleophilic aromatic substitution (SNAr) of a good leaving group at the 2-position with hydrazine. A chloro group at the 2-position is an excellent candidate for such a transformation. Therefore, our synthetic strategy hinges on the preparation of the key intermediate, 2,6-dichlorobenzoxazole.

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Precursor: 2,6-Dichlorobenzoxazole

There are several reported methods for the synthesis of 2,6-dichlorobenzoxazole. A common and efficient method starts from the commercially available benzoxazolin-2-one. This involves a chlorination step to introduce the chlorine at the 6-position, followed by the conversion of the carbonyl group to a chloro group.

A robust method involves the reaction of benzoxazolin-2-one with phosphorus oxychloride and a chlorinating agent.[10] The use of phosphorus oxychloride as both a reagent and a solvent can be advantageous in driving the reaction to completion.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzoxazole

Materials:

-

Benzoxazolin-2-one

-

Phosphorus oxychloride (POCl₃)

-

Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

-

Catalyst (e.g., pyridine, DMF)

-

Inert solvent (e.g., toluene, if not using POCl₃ as solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add benzoxazolin-2-one and phosphorus oxychloride.

-

Stir the mixture to dissolve the starting material.

-

Carefully add the chlorinating agent to the reaction mixture. The molar ratio of benzoxazolone to phosphorus oxychloride to chlorinating agent should be optimized, with a typical ratio being in the range of 1:2-8:1-5.

-

After the chlorination is complete, add a catalytic amount of pyridine or DMF.

-

Heat the reaction mixture to reflux (typically 60-117 °C) and maintain for 6-12 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Once the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

The crude product can then be purified by vacuum distillation to yield 2,6-dichlorobenzoxazole.

Note: This procedure is a general guideline, and the specific reaction conditions may need to be optimized for best results. The use of corrosive and hazardous reagents like phosphorus oxychloride and sulfuryl chloride requires appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment.

Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of the 2-chloro group of 2,6-dichlorobenzoxazole with hydrazine. This reaction is typically carried out by treating the dichloro-precursor with hydrazine hydrate in a suitable solvent.

Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism. The highly nucleophilic hydrazine attacks the electron-deficient carbon at the 2-position of the benzoxazole ring, which is activated by the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring. This leads to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product.

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dichlorobenzoxazole

-

Hydrazine hydrate (80-99%)

-

Ethanol or another suitable solvent

-

Crushed ice

Procedure:

-

Dissolve 2,6-dichlorobenzoxazole in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution. The molar ratio of 2,6-dichlorobenzoxazole to hydrazine hydrate should be optimized, but a significant excess of hydrazine is typically used to ensure complete reaction and to act as a scavenger for the HCl generated.

-

Reflux the reaction mixture for a period of time, monitoring the progress by TLC. Based on analogous reactions, a reaction time of several hours may be required.[4][11]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash it with cold water, and dry it.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Note: Hydrazine is a toxic and potentially explosive substance and should be handled with extreme care in a well-ventilated fume hood.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic and analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons on the benzoxazole ring, as well as signals for the -NH- and -NH₂ protons of the hydrazine group. The aromatic signals will be influenced by the chloro substituent. |

| ¹³C NMR | The spectrum will display signals for the carbon atoms of the benzoxazole ring, with the chemical shifts influenced by the heteroatoms and the chlorine atom. |

| FT-IR | The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N stretching of the benzoxazole ring, and C-Cl stretching.[4] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₆ClN₃O). |

Applications in Drug Discovery

The synthesized this compound is a valuable building block for the creation of a wide array of derivatives with potential therapeutic applications. The primary amine of the hydrazine moiety is a versatile functional group that can readily react with various electrophiles.

For instance, condensation with aldehydes and ketones leads to the formation of hydrazones, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer effects.[2][6][8] Further cyclization reactions can lead to the formation of other heterocyclic systems, expanding the chemical space for drug discovery.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound. By detailing the synthesis of the key precursor, 2,6-dichlorobenzoxazole, and providing a well-reasoned protocol for the final hydrazinolysis step, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The strategic importance of the title compound as a versatile intermediate for the development of novel therapeutic agents is underscored. As with any synthetic procedure, the experimental conditions may require optimization to achieve the best results, and all necessary safety precautions must be taken when handling the hazardous chemicals involved.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

"starting materials for 6-Chloro-2-hydrazino-1,3-benzoxazole synthesis"

An In-depth Technical Guide for the Synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the viable synthetic pathways for producing this compound. The narrative emphasizes the chemical logic behind procedural choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible outcomes.

This compound is a crucial heterocyclic building block in medicinal chemistry, frequently utilized as a precursor for the synthesis of more complex molecules with potential therapeutic activities. Its structure, featuring a reactive hydrazino group appended to a stable benzoxazole core, makes it an ideal starting point for constructing diverse compound libraries.

The synthesis of this target molecule is not a single-step process but rather a multi-step sequence that hinges on the formation of a key intermediate: a 6-chlorobenzoxazole ring activated at the 2-position with a suitable leaving group. This activated intermediate is then subjected to nucleophilic substitution by hydrazine. Our analysis identifies two primary, industrially relevant, and field-proven synthetic strategies, both originating from the same fundamental starting material, 5-chloro-2-aminophenol .

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the strategic importance of the C2-N bond formed in the final step. The hydrazino moiety can be installed by displacing a leaving group (LG) at the 2-position of the 6-chlorobenzoxazole core. This leads to two principal intermediate classes: 2-halo or 2-thioether derivatives, which in turn are synthesized from 5-chloro-2-aminophenol.

An In-depth Technical Guide to the Reaction Mechanism of 6-Chloro-2-hydrazino-1,3-benzoxazole Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 6-Chloro-2-hydrazino-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is predicated on the foundational principles of nucleophilic aromatic substitution (SNAr). This document elucidates the multi-step process, beginning with the synthesis of the key precursor, 2,6-dichlorobenzoxazole, and culminating in the strategic nucleophilic displacement of the C2-chloro substituent by hydrazine. We will delve into the causality behind the experimental conditions, the intricacies of the reaction mechanism, and provide detailed, actionable protocols. This guide is intended to serve as an authoritative resource, empowering researchers to not only replicate the synthesis but also to rationally design and troubleshoot related synthetic pathways.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a privileged class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal scaffolds for engaging with biological targets. The introduction of a hydrazino group at the 2-position, coupled with a chloro substituent on the benzene ring, as in this compound, offers a versatile platform for further functionalization, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

This guide will systematically deconstruct the synthesis of this target molecule, focusing on the underlying chemical principles that govern the transformation.

The Strategic Synthesis of the Precursor: 2,6-Dichlorobenzoxazole

The journey to our target molecule begins with the preparation of a crucial intermediate: 2,6-dichlorobenzoxazole. The presence of a chloro group at the 2-position is paramount, as it serves as the leaving group in the subsequent nucleophilic substitution. Several synthetic routes to 2,6-dichlorobenzoxazole have been reported, primarily starting from benzoxazolone or its derivatives.[1][2]

A common and effective method involves the chlorination of 6-chlorobenzoxazolone. This precursor can be synthesized by the chlorination of benzoxazolone.[1] The subsequent conversion of the lactam function in 6-chlorobenzoxazolone to the desired 2-chloro-substituted benzoxazole is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1]

Conceptual Workflow for 2,6-Dichlorobenzoxazole Synthesis:

Caption: Synthesis pathway for the 2,6-dichlorobenzoxazole precursor.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 2,6-dichlorobenzoxazole and hydrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from electrophilic aromatic substitution and is operative on aromatic rings that are electron-deficient, a condition facilitated by the presence of electron-withdrawing groups and heteroatoms within the aromatic system.

Mechanistic Principles of SNAr

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile, in this case, hydrazine (H₂NNH₂), attacks the electron-deficient carbon atom bearing the leaving group (the chloro group at the C2 position of the benzoxazole ring). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, and the stability of this intermediate is enhanced by the presence of the electronegative oxygen and nitrogen atoms in the oxazole ring.

-

Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Step-by-Step Mechanism of this compound Formation

The reaction between 2,6-dichlorobenzoxazole and hydrazine hydrate can be visualized as follows:

Caption: The addition-elimination pathway of the SNAr reaction.

Detailed Mechanistic Steps:

-

Activation of the Substrate: The benzoxazole ring system is inherently electron-deficient due to the electronegativity of the oxygen and nitrogen atoms. This effect is particularly pronounced at the C2 position, making it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack by Hydrazine: A lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the C2 carbon of 2,6-dichlorobenzoxazole. This breaks the aromaticity of the benzoxazole ring and forms a tetrahedral intermediate.

-

Formation of the Meisenheimer Complex: The resulting anionic intermediate, the Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen and oxygen atoms of the heterocyclic ring.

-

Expulsion of the Chloride Ion: The aromaticity of the ring is restored by the elimination of the chloride ion from the C2 position. This is a rapid process, driven by the thermodynamic stability of the aromatic product.

-

Proton Transfer: A final proton transfer step, likely involving the solvent or another molecule of hydrazine, neutralizes the product to yield this compound.

Experimental Protocol

Disclaimer: The following protocol is adapted from the synthesis of the analogous compound, 6-chloro-2-benzothiazol-2-yl-hydrazine, due to the lack of a detailed published procedure for this compound.[3] Researchers should optimize these conditions for the specific benzoxazole substrate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,6-Dichlorobenzoxazole | ≥98% | Commercial Source |

| Hydrazine Hydrate (99%) | Reagent Grade | Commercial Source |

| Concentrated Hydrochloric Acid | ACS Reagent | Commercial Source |

| Ethylene Glycol | Anhydrous | Commercial Source |

| Ethanol | 200 Proof | Commercial Source |

| Deionized Water | ||

| Crushed Ice |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated hydrochloric acid (e.g., 6 mL) dropwise to a solution of hydrazine hydrate (99%, e.g., 6 mL) at 5–10 °C with continuous stirring.

-

Addition of Reactants: To this solution, add ethylene glycol (e.g., 24 mL) followed by the portion-wise addition of 2,6-dichlorobenzoxazole (e.g., 0.03 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice.

-

Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration. The crude product is then recrystallized from ethanol to yield pure this compound.

Characterization of this compound

Predicted Spectroscopic Data

| Technique | Predicted Characteristic Peaks |

| ¹H NMR (DMSO-d₆) | Aromatic protons on the benzoxazole ring (approx. δ 7.0-7.8 ppm), NH and NH₂ protons of the hydrazino group (broad signals, may be exchangeable with D₂O). |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons of the benzoxazole ring (approx. δ 110-150 ppm), C2 carbon attached to the hydrazino group (highly deshielded, > δ 150 ppm). |

| FTIR (KBr) | N-H stretching vibrations of the hydrazino group (approx. 3200-3400 cm⁻¹), C=N stretching of the oxazole ring (approx. 1620-1650 cm⁻¹), C-Cl stretching (approx. 1000-1100 cm⁻¹). |

Conclusion

The synthesis of this compound is a well-defined process rooted in the principles of nucleophilic aromatic substitution. The key to this transformation is the strategic use of 2,6-dichlorobenzoxazole as a precursor, where the C2-chloro atom serves as an effective leaving group for substitution by hydrazine. This guide has provided a detailed mechanistic framework, a practical (adapted) experimental protocol, and predicted characterization data to facilitate the successful synthesis and understanding of this valuable heterocyclic building block. The insights provided herein are intended to be a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents.

References

- 1. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]

- 2. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

The Chemistry and Biological Potential of 6-Chloro-2-hydrazino-1,3-benzoxazole Derivatives: A Technical Guide

Introduction: The Privileged 1,3-Benzoxazole Scaffold

The 1,3-benzoxazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This benzene-fused oxazole ring system is structurally analogous to naturally occurring purine bases, which is thought to contribute to its ability to interact with various biopolymers, leading to a wide spectrum of pharmacological activities.[1] Modifications to the benzoxazole nucleus have yielded derivatives with potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, making it a "privileged scaffold" in drug discovery.[2]

This technical guide focuses on the derivatives of a specific and highly reactive intermediate: 6-Chloro-2-hydrazino-1,3-benzoxazole . The introduction of a hydrazino group at the 2-position provides a versatile synthetic handle for the construction of a diverse library of derivatives. The presence of the chloro substituent at the 6-position can also influence the lipophilicity and electronic properties of the molecules, potentially enhancing their biological efficacy and pharmacokinetic profile.

This document will provide an in-depth exploration of the synthesis of the core molecule and two major classes of its derivatives: Schiff bases (hydrazones) and pyrazoles. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss their significant biological activities, with a focus on their antimicrobial and anticonvulsant potential.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with the formation of the benzoxazole ring, followed by the introduction of the hydrazino moiety.

Step 1: Synthesis of 2-Amino-6-chlorobenzoxazole

The precursor for our core intermediate is 2-Amino-6-chlorobenzoxazole. A common and effective method for its synthesis is the cyclization of 4-chloro-2-aminophenol with a cyanating agent, such as the toxic but highly effective cyanogen bromide.[3]

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzoxazole

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-chloro-2-aminophenol (1 equivalent) in methanol.

-

Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (1 equivalent) in methanol dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-Amino-6-chlorobenzoxazole.

Caption: Synthesis of 2-Amino-6-chlorobenzoxazole.

Step 2: Synthesis of this compound

With the 2-amino-6-chlorobenzoxazole in hand, the hydrazino group can be introduced via a nucleophilic substitution reaction with hydrazine hydrate. This reaction is analogous to the synthesis of the corresponding 6-chloro-2-hydrazinyl-1,3-benzothiazole.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Amino-6-chlorobenzoxazole (1 equivalent) in ethylene glycol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 4 equivalents) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-